molecular formula C14H19N5O2 B2468303 2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-37-3

2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2468303
CAS No.: 878734-37-3
M. Wt: 289.339
InChI Key: MLHWZLLKMZDWFK-UHFFFAOYSA-N
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Description

2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with the molecular formula C14H19N5O2 and a molecular weight of 289.33 g/mol . This compound belongs to the class of purine derivatives and is characterized by its unique structure, which includes a purino[7,8-a]imidazole core with multiple methyl and isopropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate purine and imidazole derivatives under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or aminated derivatives .

Scientific Research Applications

2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is unique due to its purino[7,8-a]imidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

2,4,7,8-tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-7(2)18-8(3)9(4)19-10-11(15-13(18)19)16(5)14(21)17(6)12(10)20/h7H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHWZLLKMZDWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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